molecular formula C9H18N2O3S B5341211 1-Propylsulfonylpiperidine-4-carboxamide

1-Propylsulfonylpiperidine-4-carboxamide

Cat. No.: B5341211
M. Wt: 234.32 g/mol
InChI Key: UYURSYFZUWWUGI-UHFFFAOYSA-N
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Description

1-Propylsulfonylpiperidine-4-carboxamide is a compound belonging to the piperidine family, which is known for its significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their biological activity and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propylsulfonylpiperidine-4-carboxamide typically involves the reaction of piperidine derivatives with sulfonyl chlorides under basic conditions. A common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Propylsulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce secondary amines .

Scientific Research Applications

1-Propylsulfonylpiperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antibacterial and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Propylsulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to form hydrogen bonds with enzymes and proteins, which can inhibit their activity. This interaction is crucial for its biological effects, including its potential as an enzyme inhibitor .

Comparison with Similar Compounds

  • 1-Arylsulfonylpyrrolidine-2-carboxamide
  • N-Benzylpiperidine derivatives
  • Pyrazole-4-carboxamides

Comparison: 1-Propylsulfonylpiperidine-4-carboxamide is unique due to its specific sulfonyl and piperidine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-propylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S/c1-2-7-15(13,14)11-5-3-8(4-6-11)9(10)12/h8H,2-7H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYURSYFZUWWUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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